molecular formula C5H12FO3P B1596028 F luoroMethyl-Phosphonic acid diethyl ester CAS No. 96857-55-5

F luoroMethyl-Phosphonic acid diethyl ester

Cat. No.: B1596028
CAS No.: 96857-55-5
M. Wt: 170.12 g/mol
InChI Key: HIZZGKZEHBXFAQ-UHFFFAOYSA-N
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Description

F luoroMethyl-Phosphonic acid diethyl ester is an organic compound with the chemical formula C6H13FO3P . It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. This compound is known for its versatility and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

F luoroMethyl-Phosphonic acid diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with fluoromethyl iodide in the presence of a base such as triethylamine . The reaction typically takes place under mild conditions and yields the desired product with high efficiency.

Another method involves the use of microwave-assisted synthesis, which has been shown to accelerate the reaction and improve yields . In this approach, the reaction is carried out in a microwave reactor, which provides rapid and uniform heating, leading to faster reaction times and higher product purity.

Industrial Production Methods

In industrial settings, the production of phosphonic acid, (fluoromethyl)-, diethyl ester often involves large-scale batch or continuous processes. These methods typically utilize the same synthetic routes as laboratory-scale reactions but are optimized for higher throughput and cost efficiency. The use of advanced reactors and automation systems ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

F luoroMethyl-Phosphonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonates, while oxidation reactions may produce phosphonic acids or phosphine oxides .

Properties

IUPAC Name

1-[ethoxy(fluoromethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZZGKZEHBXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CF)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242593
Record name Phosphonic acid, (fluoromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96857-55-5
Record name Phosphonic acid, (fluoromethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096857555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, (fluoromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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